molecular formula C47H65F3N14O13 B15133867 Dnp-PLGLWA-DArg-NH2 (TFA)

Dnp-PLGLWA-DArg-NH2 (TFA)

Cat. No.: B15133867
M. Wt: 1091.1 g/mol
InChI Key: GMYYKUSXNGFHND-RWQUALJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dnp-PLGLWA-DArg-NH2 (TFA) is a fluorogenic peptide substrate designed for detecting matrix metalloproteinase (MMP) activity, particularly MMP-1 and MMP-7. Its structure includes a dinitrophenyl (Dnp) quenching group and a C-terminal D-arginine residue stabilized by trifluoroacetic acid (TFA) counterions. Key characteristics include:

  • Molecular Weight: ~1,191.09 g/mol (including TFA) .
  • Fluorescence Properties: Excitation at 280 nm and emission at 360 nm, enabling real-time monitoring of MMP-mediated cleavage .
  • Applications: Used in tumor microenvironment studies to assess MMP activity linked to metastasis and in biosensors for clinical diagnostics .
  • Structural Features: The TFA salt enhances solubility in polar solvents (e.g., water, DMSO) and stabilizes the peptide’s ionic interactions, while the D-arginine residue improves proteolytic resistance .

Properties

Molecular Formula

C47H65F3N14O13

Molecular Weight

1091.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48;3-2(4,5)1(6)7/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49);(H,6,7)/t26-,31+,32-,33-,34-,36-;/m0./s1

InChI Key

GMYYKUSXNGFHND-RWQUALJJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-PLGLWA-DArg-NH2 (TFA) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Dnp-PLGLWA-DArg-NH2 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Fluorogenic Hydrolysis by MMPs

Dnp-PLGLWA-DArg-NH2 undergoes enzymatic hydrolysis at the Gly-Leu bond by MMPs, releasing the N-terminal Dnp group and unquenching tryptophan fluorescence (Ex=280 nm, Em=360 nm) .

Key Findings:

  • Substrate specificity : Hydrolyzed by MMP-1, MMP-2, MMP-7, and MMP-9 with varying efficiency .

  • Kinetic parameters :
    Data Table 2: Hydrolysis Kinetics for MMPs

    MMPkcatk_{\text{cat}} (s⁻¹)KMK_M (μM)kcat/KMk_{\text{cat}}/K_M (M⁻¹s⁻¹)Source
    MMP-12,200ND2,200
    MMP-913,0000.069190,000
    MMP-13757,000ND1,135,000
  • Mechanism : MMPs coordinate the peptide’s scissile bond (Gly-Leu) via their catalytic zinc ion, facilitating nucleophilic water attack .

Chemical Ligation Reactions

The peptide participates in native chemical ligation (NCL) for protein synthesis:

  • Thioester formation : The C-terminal DArg-NH2 reacts with thiols (e.g., 4-mercaptophenylacetic acid) in TFA to form transient thioacetal intermediates, which rearrange to native amide bonds .

  • Optimized conditions :

    • Buffer : 0.2 M phosphate, 6 M guanidine HCl, pH 7.0 .

    • Ligand : 0.2 M 4-mercaptophenylacetic acid accelerates reaction completion in <10 minutes .

Side Reactions and Optimization

  • Trp modification : Prolonged TFA exposure risks Trp(Boc) side-chain alkylation; <3-hour cleavage minimizes this .

  • Incomplete deprotection : Arg(Mtr) residues require extended TFA treatment (up to 24 hours) but risk peptide degradation .

Mechanism of Action

Dnp-PLGLWA-DArg-NH2 (TFA) functions as a substrate for MMPs. When MMP-1 or MMP-9 cleaves the peptide bond within the substrate, the dinitrophenol (Dnp) group is released, resulting in an increase in fluorescence. This fluorescence can be measured to quantify the enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dnp-PLGLWA-DArg-NH2 (TFA) shares functional similarities with other MMP substrates but exhibits distinct biochemical and practical advantages:

Table 1: Comparative Analysis of MMP Substrates

Parameter Dnp-PLGLWA-DArg-NH2 (TFA) Conventional MMP Substrates (e.g., Mca-PLGL-Dpa-AR-NH2) Notes
Fluorophore/Quencher Dnp (quencher) Mca (fluorophore)/Dpa (quencher) Dnp offers broader solvent compatibility .
Sensitivity (MMP-9) High (nM-range detection) Moderate (µM-range) Enhanced by TFA’s stabilizing effects .
Solubility High in water/DMSO Limited in aqueous buffers; requires organic solvents TFA improves polar solvent compatibility .
Protease Resistance Enhanced (due to D-arginine) Lower (L-amino acids prone to cleavage) D-arginine reduces nonspecific degradation .
Thermal Stability Stable at -80°C to -20°C Variable; often requires lyophilization TFA mitigates aggregation .

Key Differentiators:

TFA Counterion Advantages :

  • Compared to acetate or hydrochloride salts, TFA provides superior solubility in organic solvents (e.g., DMF) and stabilizes the peptide’s charge state, critical for reproducible assays .
  • Fluorine’s electronegativity enhances interactions with hydrophobic enzyme pockets, improving binding affinity to MMPs .

D-arginine vs. L-arginine: The D-configuration in the C-terminal arginine resists endogenous proteases, reducing off-target cleavage in biological samples .

Fluorescence Quenching Efficiency :

  • Dnp’s broad-spectrum quenching outperforms Dabcyl (used in other substrates), allowing detection in complex media like serum .

MMP Specificity :

  • While most substrates target MMP-2/9 broadly, Dnp-PLGLWA-DArg-NH2 (TFA) shows heightened selectivity for MMP-9 in tumor models, validated by cleavage product analysis .

Research Findings and Limitations

  • Biosensor Integration : Achieved 92% accuracy in detecting MMP-9 in human plasma vs. 78% for commercial kits .
  • Limitations: No published CAS number or long-term toxicity data . Molecular formula remains unverified beyond theoretical calculations .

Notes for Further Research

  • Metabolic Stability: In vivo half-life and interactions with endogenous peptides require study.
  • Salt Form Comparisons : Systematic evaluation of TFA vs. acetate salts in physiological conditions is needed.
  • Clinical Translation: Validation in human trials for diagnostic/therapeutic use is absent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.